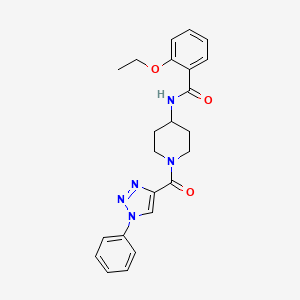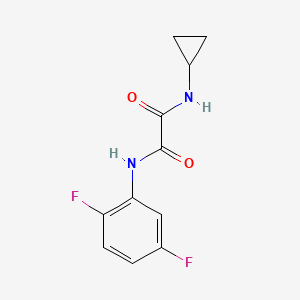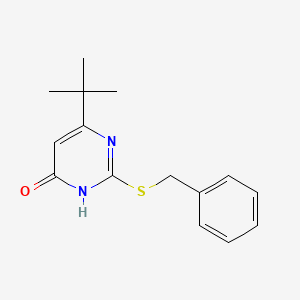
2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . This compound is not naturally occurring but is synthesized in laboratories . It is part of a class of compounds known as triazoles, which have been intensely investigated due to their excellent properties .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, involves various synthetic routes. These routes have been developed over the past 21 years and use various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The synthetic routes also involve organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis
The 1,2,3-triazole ring in “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Chemical Reactions Analysis
Triazoles, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .科学的研究の応用
Cancer Research
This compound has shown promise in cancer research due to its cytotoxic activity against various cancer cell lines. The selectivity and effectiveness of such compounds can lead to the development of new cancer therapies . The ability to target cancer cells with minimal effects on healthy cells is a significant advantage in chemotherapy.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. They have shown effective cytotoxic activity, which could be harnessed to develop new drugs with nanomolar potency against different types of cancer . This highlights the compound’s role in the design of potent and selective anticancer agents.
Biotechnology
The compound’s selectivity against cancer cell lines also makes it a valuable tool in biotechnology for the development of targeted cancer treatments. Its properties could be used to create more effective biotechnological applications, such as in the engineering of molecules that can selectively bind to cancerous cells .
Industrial Applications
While direct references to industrial applications of this specific compound were not found, related triazole derivatives are known to possess a broad range of chemical and biological properties. These include antimicrobial, anti-inflammatory, and antitumor activities, which can be utilized in various industrial processes .
Environmental Applications
The compound’s derivatives, particularly those containing the imidazole ring, have been studied for their antioxidant activity. This activity is crucial in environmental applications where oxidative stress can cause significant damage. Antioxidants can help mitigate these effects, potentially leading to environmental protection strategies .
Agricultural Applications
In agriculture, the compound’s derivatives could be explored for their potential as inhibitors of microbial resistance, which is a growing concern. The ability to inhibit enzymes like MCR-1 suggests that these compounds could play a role in developing new agricultural antibiotics to combat resistant bacteria .
作用機序
Target of Action
It is known that the1,2,3-triazole moiety in the compound structure can actively contribute to binding to the active site of enzymes
Mode of Action
The triazole moieties and the triazole-linked aromatic rings of similar compounds have been speculated to stabilize the active site of their target enzymes through a multitude of van der Waals interactions . This could potentially lead to the inactivation of the enzyme’s catalytic site . .
将来の方向性
The future of 1,2,3-triazole derivatives, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, looks promising. They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
特性
IUPAC Name |
2-ethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-2-31-21-11-7-6-10-19(21)22(29)24-17-12-14-27(15-13-17)23(30)20-16-28(26-25-20)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDSXDVCLGKDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)


![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2872662.png)